molecular formula C18H22N4O2 B2701427 N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1797978-72-3

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2701427
CAS No.: 1797978-72-3
M. Wt: 326.4
InChI Key: PZLLNUMWMFUFMQ-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylpropanamide group, which contributes to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide typically involves the reaction of 2-morpholinopyrimidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinopyrimidine derivatives.

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit the production of nitric oxide and cyclooxygenase, which are key mediators of inflammation . The compound binds to the active sites of these enzymes, forming hydrophobic interactions that prevent their activity. This results in a reduction of inflammatory responses in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide is unique due to its specific combination of a morpholinopyrimidine moiety and a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLLNUMWMFUFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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